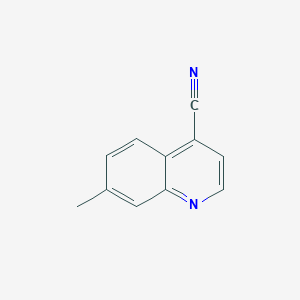![molecular formula C10H7N3 B11916074 2H-Pyrrolo[2,3-b]quinoxaline CAS No. 269-73-8](/img/structure/B11916074.png)
2H-Pyrrolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline moieties. This compound is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The quinoxaline nucleus is a common structural motif in many bioactive natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Pyrrolo[2,3-b]quinoxaline can be synthesized through various methods, including:
Condensation Reactions: One common method involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine in the presence of bismuth salts such as Bi(OTf)3.
Palladium-Catalyzed Reactions: Reactions of halogen-containing quinoxaline derivatives with palladium catalysts are also employed.
Sonogashira Coupling: This involves the reaction of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of PdCl2(PPh3)2 and CuI.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2H-Pyrrolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Substitution reactions, such as halogenation and alkylation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts, along with bases like K2CO3, are frequently employed.
Major Products:
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Substitution Products: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
2H-Pyrrolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways:
Kinase Inhibition: Some derivatives act as kinase inhibitors, targeting specific kinases involved in cancer cell proliferation.
Antioxidant Activity: The compound exhibits radical scavenging activity, particularly against hydroxyl radicals, which contributes to its antioxidant properties.
Antibacterial Activity: It disrupts bacterial cell processes, leading to antibacterial effects.
Comparison with Similar Compounds
2H-Pyrrolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
Properties
CAS No. |
269-73-8 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2H-pyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-6-11-10(9)13-8/h1-5H,6H2 |
InChI Key |
MWRHWPHADLTIBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=N1)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


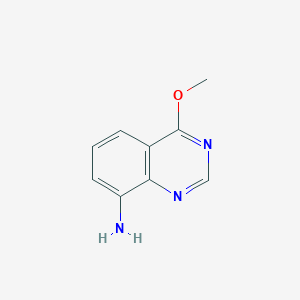
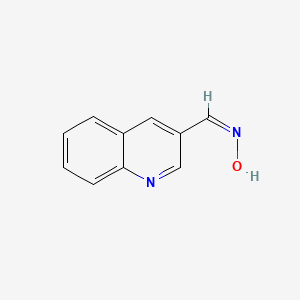
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
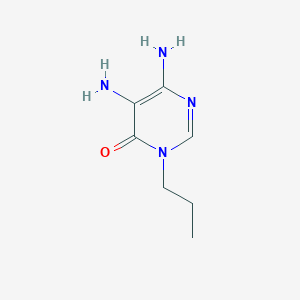

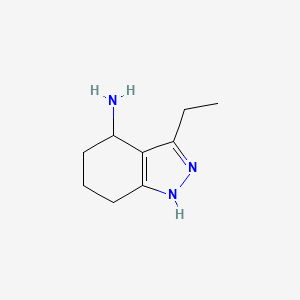

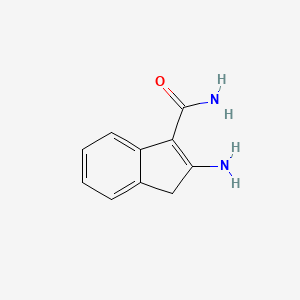
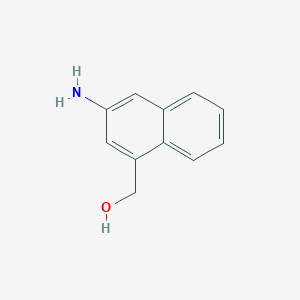
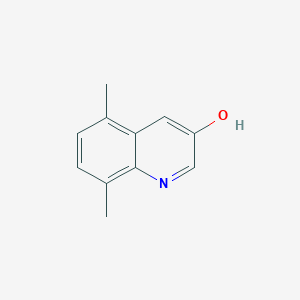
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
